molecular formula C25H33N3O5S2 B2876702 methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-18-3

methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2876702
CAS No.: 489471-18-3
M. Wt: 519.68
InChI Key: VPAFXUVVAZLJQR-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyridine derivative featuring a methyl ester at position 3, a 4-(piperidine-1-sulfonyl)benzamido substituent at position 2, and four methyl groups at positions 5 and 5. Its structural framework combines a bicyclic heteroaromatic core (thienopyridine) with a sulfonamide-linked piperidine moiety, which may confer unique electronic and steric properties. piperidine-1-sulfonyl) .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-24(2)15-18-19(23(30)33-5)22(34-20(18)25(3,4)27-24)26-21(29)16-9-11-17(12-10-16)35(31,32)28-13-7-6-8-14-28/h9-12,27H,6-8,13-15H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAFXUVVAZLJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives from the evidence, focusing on core heterocycles, substituents, and key properties:

Compound Name Core Structure Key Substituents Physical Data Key Features Reference
Methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine - Piperidine-1-sulfonyl benzamido
- Methyl ester
- Tetramethyl groups
Not reported Combines sulfonamide and ester for dual functionality; potential enzyme inhibition
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine - Trimethylbenzylidene
- Cyano
- Methylfuran
Yield: 68%; m.p. 243–246°C; IR: 3,436 cm⁻¹ (NH) Electron-withdrawing cyano group; aromatic stacking potential
Ethyl 8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4h’) Benzo[4,5]thiazolo[3,2-a]pyrimidine - Ethyl ester
- Fluoro
- Pyridinyl
Yield: 79.1%; m.p. 159–162°C; HPLC: 99.08% purity High purity; fluorinated substituent enhances metabolic stability
Methyl 2-[(4-isopropoxybenzoyl)amino]-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine - Isopropoxybenzamido
- Methyl ester
- Tetramethyl groups
CAS RN 887901-12-4 Structural analog with isopropoxy instead of piperidine-sulfonyl
6-Chloro-1,3-di-[4-(2-methoxyphenyl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine (11) Imidazo[4,5-b]pyridine - Chloro
- Piperazinemethyl
- Thioxo
Yield: 83%; m.p. Not reported Dual piperazine groups for enhanced solubility; thioxo for redox activity

Key Observations:

Core Heterocycles: The target compound’s thieno[2,3-c]pyridine core distinguishes it from thiazolo[3,2-a]pyrimidine () and benzothiazolo-pyrimidine (), which may exhibit different electronic properties due to sulfur and nitrogen positioning.

Substituent Effects: The piperidine-1-sulfonyl group in the target compound contrasts with isopropoxy () and cyano () substituents. Ester groups (methyl vs. ethyl) influence solubility and metabolic pathways. Ethyl esters () may offer slower hydrolysis compared to methyl esters .

Biological Relevance :

  • While biological data are absent in the evidence, structural analogs with piperazine () or fluoro () groups highlight design principles for targeting specific enzymes or improving pharmacokinetics .

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